molecular formula C7H6Cl2FN B6313595 3,5-Dichloro-4-fluoro-2-methylaniline CAS No. 1301739-01-4

3,5-Dichloro-4-fluoro-2-methylaniline

Cat. No.: B6313595
CAS No.: 1301739-01-4
M. Wt: 194.03 g/mol
InChI Key: QQWWJWWJZGVFFE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H6Cl2FN It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms, one fluorine atom, and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,5-dichloro-4-fluoro-2-methylbenzene, followed by reduction to obtain the desired aniline derivative. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or other reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluoro-2-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-fluoro-2-methylaniline is unique due to the combination of chlorine, fluorine, and methyl substituents on the aniline ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWWJWWJZGVFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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